Methyl octadec-11-en-9-ynoate
Description
Contextualization within the Field of Fatty Acid Chemistry and Lipid Biochemistry
Fatty acids are fundamental components of lipids and play crucial roles in biological systems, from energy storage to cell signaling. The study of fatty acid chemistry and lipid biochemistry involves understanding the structure, synthesis, and function of a vast array of these molecules. Methyl octadec-11-en-9-ynoate fits into this field as a modified, unsaturated fatty acid ester. Its 18-carbon chain is characteristic of many common fatty acids. cymitquimica.com However, the presence of both a double and a triple bond sets it apart from more conventional saturated and unsaturated fatty acids.
In lipid biochemistry, the structure of a fatty acid dictates its physical properties and biological roles. For instance, the introduction of a cis double bond creates a kink in the hydrocarbon chain, influencing the fluidity of cell membranes. cymitquimica.com The unique conjugated enyne system of this compound suggests it may have distinct interactions within lipid bilayers and with enzymes that metabolize fatty acids. vulcanchem.com Researchers are interested in how such unusual fatty acids are synthesized in nature and what specific functions they might perform.
Significance of Enyne and Acetylenic Functional Groups in Organic Molecules
Functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions. libretexts.orgwikipedia.org The enyne and acetylenic (alkyne) functionalities are of particular interest in organic chemistry.
An enyne is a functional group consisting of a carbon-carbon double bond (alkene) conjugated with a carbon-carbon triple bond (alkyne). This arrangement leads to unique electronic properties and reactivity. The enyne moiety is found in a number of natural products that exhibit interesting biological activities, including anti-inflammatory and cytotoxic effects. researchgate.net
An acetylenic functional group, or alkyne, contains a carbon-carbon triple bond. masterorganicchemistry.com This functional group is a versatile building block in organic synthesis due to its high reactivity and linear geometry. nih.gov Acetylenic fatty acids are found in various plants, fungi, and marine organisms and are precursors to a wide range of metabolites. nih.gov The presence of the acetylenic group in this compound makes it a valuable subject for synthetic and mechanistic studies. nih.gov
Overview of Current Research Trajectories Involving this compound
Current research involving this compound, also known as methyl santalbate, is multifaceted. One significant area of investigation is its role as a key intermediate in the synthesis of other important molecules. For example, it is used in the preparation of pure geometric isomers of conjugated linoleic acids (CLAs), which are of interest for their biological properties. nih.gov Specifically, methyl octadec-11E-en-9-ynoate is a precursor for methyl octadeca-9Z,11E-dienoate. nih.gov
Another research direction focuses on the chemical modifications of this compound to create novel compounds. For instance, its epoxidation leads to the formation of methyl trans-11,12-epoxy-octadec-9-ynoate, which can be further transformed into halo-oxo-allenic fatty ester derivatives. researchgate.net These studies explore the reactivity of the enyne system and aim to generate new molecules with potentially useful properties.
Furthermore, there is interest in the biological activities of fatty acids containing enyne systems. Research on related compounds suggests potential antimicrobial and cytotoxic activities. researchgate.netnih.gov While specific studies on the biological effects of this compound are ongoing, its structural similarity to other bioactive natural products makes it a compound of interest for pharmacological screening. mdpi.com
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | methyl (11E)-octadec-11-en-9-ynoate |
| Molecular Formula | C19H32O2 |
| Molecular Weight | 292.5 g/mol |
| Exact Mass | 292.240230259 Da |
| XLogP3-AA | 6.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 14 |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 21 |
| Data sourced from PubChem. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl octadec-11-en-9-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZUILXAAOEXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40784736 | |
| Record name | Methyl octadec-11-en-9-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40784736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34724-42-0 | |
| Record name | Methyl octadec-11-en-9-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40784736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways
Identification and Isolation from Biological Sources
The compound, also known as Methyl santalbate, is primarily found within the seed oils of certain plant families. researchgate.netresearchgate.net
Methyl octadec-11-en-9-ynoate is the methyl ester of ximenynic acid (also known as santalbic acid). researchgate.netresearchgate.net This acetylenic fatty acid is a significant component in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families. researchgate.net The concentration of ximenynic acid in these oils can vary widely, from as low as 1% to as high as 95% of the total fatty acid content. researchgate.net
In the seed oil of Sandalwood (Santalum album), a well-known source, the primary fatty acid is santalbic acid. nih.gov Analysis of Santalum album seed oil has shown that it can be separated into different fractions, with one polar fraction, making up 89% of the oil's weight, consisting of triacylglycerols containing exclusively santalbic acid. nih.gov Another fraction contained 58% santalbic acid alongside other fatty acids like oleic acid. nih.gov
Table 1: Natural Plant Sources of Ximenynic Acid (the parent acid of this compound)
| Plant Family | Example Species | Common Name |
|---|---|---|
| Santalaceae | Santalum album | Sandalwood |
| Olacaceae | Heisteria silvanii |
This table summarizes the primary plant families known to produce ximenynic acid. researchgate.netthegoodscentscompany.com
The isolation of this compound from its natural sources involves established lipid extraction and purification techniques. A common initial step is extraction from the plant biomass, such as seeds, using solvents. N-hexane is a frequently used solvent for this purpose. researchgate.net Other methods may involve percolation with solvents like methanol (B129727), ethyl acetate, or chloroform. escientificpublishers.com
Following extraction, the crude oil undergoes purification to isolate the target compound. Common laboratory methods for purifying acetylenic fatty acids and their esters include:
Chromatography : Silica gel chromatography is a standard technique used to separate the fatty acid esters from other components in the oil. nih.gov
Recrystallization : This is a common method for purifying fatty acids. researchgate.net
Urea Fractionation : This technique can be employed to separate different fatty acid isomers, such as the (E) and (Z) isomers of octadecen-9-ynoic acid. nih.gov
Table 2: Extraction and Purification Techniques
| Technique | Purpose | Reference |
|---|---|---|
| n-Hexane Extraction | Initial extraction of oil from biomass | researchgate.net |
| Silica Chromatography | Separation and purification of components | nih.gov |
| Recrystallization | Purification of the isolated acid/ester | researchgate.net |
Enzymatic Mechanisms of Acetylenic Fatty Acid Biosynthesis
The formation of the characteristic enyne structure (a conjugated system of a double and a triple bond) of this compound is a result of specialized enzymatic activity.
The biosynthesis of acetylenic fatty acids is catalyzed by a unique group of enzymes known as fatty acid acetylenases, which are a distinct type of desaturase. rsc.org These enzymes are responsible for converting an existing double bond in a fatty acid chain into a triple bond. rsc.org
Research has shown that divergent forms of the Δ12-oleic-acid desaturase (FAD2) are capable of creating acetylenic bonds. researchgate.net Studies on the biosynthesis of crepenynic acid, another acetylenic fatty acid, established that the formation of a triple bond at the Δ12 position uses a precursor that already has a double bond at that same position, such as linoleic acid. rsc.org This points to the critical role of enzymes that are structurally and functionally related to Δ12 fatty acid desaturases in the formation of these compounds. thegoodscentscompany.comrsc.org These specialized enzymes are distinct from conventional desaturases that only convert single bonds to double bonds. rsc.org
The metabolic pathway to produce acetylenic fatty acids like ximenynic acid begins with common fatty acid precursors. It is suggested that ximenynic acid may be biosynthesized from oleic acid through a process of dehydrogenation. researchgate.net
The general pathway involves the following key steps:
De Novo Synthesis : Plants synthesize C16 and C18 fatty acids, such as oleic acid, in the plastids. nih.govaocs.org
Desaturation : A standard fatty acid desaturase introduces a double bond into the fatty acid chain. For the pathway leading to ximenynic acid, oleic acid (18:1Δ⁹) is the likely precursor.
Acetylenic Bond Formation : A specialized FAD2-related enzyme, or acetylenase, then acts on the fatty acid to convert a double bond into a triple bond, creating the characteristic enyne structure. rsc.orgresearchgate.net
This enzymatic machinery highlights the diverse functional capabilities within the fatty acid desaturase family of enzymes. researchgate.net
Detection as an Environmental Exposure Component (Exposome Context)
Beyond its natural occurrence in plants, the parent compound, octadec-11-en-9-ynoic acid, has been identified in human blood. hmdb.ca It is not considered a naturally occurring metabolite within the human body. hmdb.ca Its presence is indicative of exposure to the compound or its derivatives from external sources. hmdb.ca
In this context, octadec-11-en-9-ynoic acid is classified as part of the human exposome. The exposome encompasses the totality of an individual's environmental exposures throughout their lifetime, beginning before birth. hmdb.ca The detection of this specific fatty acid in human samples, as reported in a 2019 study, was part of a larger effort to build a comprehensive database of blood exposome components through text mining and data fusion. hmdb.ca
Synthetic Methodologies and Advanced Chemical Transformations
De Novo Synthesis of Methyl octadec-11-en-9-ynoate
De novo synthesis refers to the construction of the molecule from simpler, more readily available starting materials, building the characteristic 18-carbon backbone and installing the specific unsaturation pattern.
The total synthesis of long-chain en-yne fatty acid esters like this compound typically relies on powerful carbon-carbon bond-forming reactions that construct the molecule in a convergent manner. A common strategy involves the coupling of two smaller fragments: an alkynyl component and an alkyl component, often culminating in an olefination step to create the carbon-carbon double bond.
A representative approach, analogous to the synthesis of the related methyl crepenynate (B1232503) (an isomer), employs the Wittig reaction. rsc.orgelectronicsandbooks.com This method involves:
Preparation of an Alkynyl Phosphonium (B103445) Salt: A terminal alkyne is elaborated into a longer chain alcohol, which is then converted to a bromide. Reaction with triphenylphosphine (B44618) yields the corresponding phosphonium bromide. For this compound, this would be a C7 fragment derived from hept-1-yne. rsc.org
Preparation of an Aldehyde-Ester: The second fragment is a C9 aldehyde that also contains the methyl ester functionality at the terminus (e.g., methyl 9-oxononanoate).
Wittig Coupling: The phosphonium salt is deprotonated with a strong base like butyllithium (B86547) to form an ylide, which then reacts with the aldehyde-ester. This coupling forms the C=C double bond at the desired position, yielding the full C18 en-yne backbone of the target methyl ester. rsc.orgelectronicsandbooks.com
The Julia-Kocienski olefination presents another robust alternative for forming the double bond with high stereocontrol. researchgate.net
Control over the geometry of the C-11 double bond is a critical aspect of the synthesis. The molecule can exist as two distinct geometric isomers: the cis (or Z) and trans (or E) forms.
Wittig Reaction Control: The stereochemical outcome of the Wittig reaction can be influenced by the reaction conditions and the nature of the ylide. Unstabilized ylides, often generated using salt-free conditions, typically favor the formation of the cis (Z) alkene. Conversely, stabilized ylides or the Schlosser modification of the Wittig reaction tend to produce the trans (E) alkene.
Advanced Coupling Reactions: Modern cross-coupling methods offer high levels of stereocontrol. For instance, a Suzuki coupling could be envisioned between a vinyl borane (B79455) and an alkynyl halide, or a Sonogashira coupling could form the alkyne bond, with the alkene geometry being pre-defined in one of the starting fragments. rsc.org The existence and separate reactivity of both methyl octadec-11E-en-9-ynoate and methyl octadec-11Z-en-9-ynoate have been described in the literature, highlighting the importance of stereocontrolled methods. nih.gov
Semi-Synthetic Routes from Precursor Fatty Acids and Derivatives
Semi-synthetic routes begin with naturally occurring fatty acids or their derivatives, which already possess the long carbon chain, and modify them to introduce the required functionality.
The most direct semi-synthetic route is the esterification of octadec-11-en-9-ynoic acid (ximenynic acid or santalbic acid), which can be isolated from natural sources like the seed oil of Santalaceae species. thegoodscentscompany.com Standard esterification procedures are effective for converting the carboxylic acid to its methyl ester.
Acid-Catalyzed (Fischer) Esterification: This classic method involves reacting the fatty acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), under reflux conditions. csic.es
Enzymatic Esterification: Biocatalytic methods using lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), provide a milder and more environmentally benign alternative. These reactions can be performed in organic solvents or solvent-free systems at moderate temperatures.
Base-Catalyzed Transesterification: If the starting material is a triglyceride oil rich in ximenynic acid, a one-step transesterification can be performed. Using a catalyst like sodium hydroxide (B78521) in methanol, the triglycerides are directly converted to a mixture of fatty acid methyl esters, from which the desired product can be purified. dss.go.thresearchgate.net This method is efficient and does not affect the en-yne system. dss.go.thresearchgate.net
| Method | Catalyst | Solvent/Reactant | Typical Conditions | Reference |
|---|---|---|---|---|
| Acid-Catalyzed (Fischer) | H₂SO₄ or PTSA | Excess Methanol | Reflux | |
| Enzymatic | Immobilized Lipase | tert-Butanol or Solvent-free | 40–50°C, 48–72 h | |
| Base-Catalyzed Transesterification (from oil) | NaOH or KOH | Methanol | Reflux, 1 h | dss.go.th |
Creating this compound from more common fatty acid methyl esters like methyl oleate (B1233923) or methyl linoleate (B1235992) is a more complex challenge. It would require a series of chemical steps to introduce the alkyne at the correct position. For instance, a hypothetical conversion from methyl oleate (methyl cis-9-octadecenoate) would necessitate the introduction of a triple bond at C-9 and shifting the double bond. wikipedia.org A more plausible precursor is methyl ricinelaidate (methyl 12-hydroxy-octadec-9E-enoate), obtainable from castor oil, which possesses a hydroxyl group that could be chemically manipulated into the desired alkyne functionality. nih.gov
Diverse Chemical Transformations of this compound
The conjugated en-yne moiety in this compound is a reactive functional group that allows for a wide range of chemical transformations. Research has particularly focused on reactions involving the double bond.
One significant pathway involves the epoxidation of the C11-C12 double bond in methyl trans-11-octadecen-9-ynoate to yield methyl trans-11,12-epoxy-octadec-9-ynoate. researchgate.netnih.gov This epoxide is a stable intermediate that serves as a precursor for various halo-oxo-allenic fatty esters. nih.govsigmaaldrich.com
Key transformations of the epoxide include:
Regio- and Stereoselective Ring-Opening: The epoxy ring can be opened by various nucleophiles. Treatment with reagents like tetrabutylammonium (B224687) dihydrogentrifluoride (B1143970) or boron trifluoride etherate yields fluorohydrin derivatives, while lithium chloride produces a chlorohydrin. These reactions proceed with high selectivity. nih.gov
Oxidation to Keto-Acetylenes: Oxidation of the resulting halohydrins with chromic acid yields the corresponding fluoro- or chloro-keto acetylenic fatty ester. nih.gov
Isomerization to Allenes: In the presence of a base like potassium carbonate, these keto-acetylenes undergo isomerization to furnish novel halo-substituted allenic esters, such as methyl 11-fluoro-12-oxo-9,10-octadecadienoate. nih.gov
Another important reaction is the reduction of the alkyne. Using zinc in the presence of a proton source, the triple bond of this compound isomers can be selectively reduced to a double bond, yielding conjugated linoleic acid methyl esters. For example, methyl octadeca-9Z,11E-dienoate is obtained from the reduction of methyl santalbate (the 11E isomer). nih.gov
| Starting Material | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl trans-11,12-epoxy-octadec-9-ynoate | LiCl | anti-chlorohydrin derivative | 89% | nih.gov |
| anti-chlorohydrin derivative | Chromic Acid | chloro-keto acetylene | 73% | nih.gov |
| chloro-keto acetylene | K₂CO₃ in CH₂Cl₂ | methyl 11-chloro-12-oxo-9,10-octadecadienoate | 80% | nih.gov |
| Methyl octadec-11E-en-9-ynoate | Zn | Methyl octadeca-9Z,11E-dienoate | N/A | nih.gov |
Electrophilic and Nucleophilic Addition Reactions across the Enyne System
The electron-rich double and triple bonds of the enyne moiety are susceptible to attack by both electrophiles and nucleophiles. The regioselectivity and stereoselectivity of these additions are influenced by the electronic nature of the conjugated system and the reagents employed. Generally, electrophilic addition is a common reaction pathway for alkenes and alkynes, where an electrophile attacks the electron-rich π-bonds. libretexts.orgsavemyexams.com
The carbon-carbon double bond in this compound can be selectively epoxidized, leaving the triple bond intact. This chemoselectivity is a hallmark of certain epoxidation methods.
Peroxy-acid Mediated Epoxidation : Research has shown that the epoxidation of the double bond in methyl octadec-11E-en-9-ynoate proceeds with high efficiency using potassium peroxomonosulfate (Oxone) in the presence of a ketone catalyst like trifluoroacetone or methyl pyruvate. nih.gov This reaction yields the corresponding methyl trans-11,12-epoxy-octadec-9-ynoate. nih.govnih.govresearchgate.net The yields for this transformation are reported to be very high, ranging from 85-99%. nih.gov
Chiral Epoxidation : For conjugated cis-enynes, highly chemo- and enantioselective epoxidation can be achieved using chiral dioxiranes generated from glucose-derived ketones and Oxone as the oxidant. organic-chemistry.orgnih.gov This method produces chiral cis-propargyl epoxides with high enantiomeric excess. organic-chemistry.orgnih.gov The interaction between the alkyne substrate and the catalyst's oxazolidinone moiety is crucial for the stereochemical outcome. organic-chemistry.orgacs.org
The resulting epoxy-yn-oate is a stable intermediate that can be used for further derivative formation. For instance, treatment of methyl trans-11,12-epoxy-octadec-9-ynoate with various reagents opens the epoxide ring to introduce new functional groups. nih.gov
Fluorohydrin Formation : Reaction with tetrabutylammonium dihydrogentrifluoride resulted in the anti-fluorohydrin derivative in 57% yield. nih.gov
Chlorohydrin Formation : Ring-opening with lithium chloride furnished the anti-chlorohydrin derivative in 89% yield. nih.gov
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Epoxidation | Potassium peroxomonosulfate (Oxone), Trifluoroacetone | Methyl trans-11,12-epoxy-octadec-9-ynoate | 85-99% | nih.gov |
| Fluorohydrin Formation (from epoxide) | Tetrabutylammonium dihydrogentrifluoride | anti-Fluorohydrin derivative | 57% | nih.gov |
| Chlorohydrin Formation (from epoxide) | Lithium chloride | anti-Chlorohydrin derivative | 89% | nih.gov |
The enyne system can undergo halogenation and hydrohalogenation, although specific examples for this compound primarily involve derivatization of its epoxide. The direct addition of halogens or hydrogen halides to the enyne system is a fundamental transformation for such unsaturated compounds. savemyexams.com
From Epoxide Derivatives : As mentioned, the epoxide of this compound serves as a precursor for halohydrins. The ring-opening by lithium chloride or fluoride (B91410) sources constitutes a formal hydrohalogenation across the original double bond via an epoxy intermediate. nih.gov
General Enyne Hydrohalogenation : Palladium-catalyzed hydrohalogenation of 1,6-enynes has been accomplished using ammonium (B1175870) halides as safe and practical hydrogen halide (HX) surrogates. acs.orgnih.gov This method avoids the use of corrosive HX gases and involves a mechanism with a vinyl-palladium isomerization and carbon-halogen bond-forming reductive elimination. acs.orgnih.govacs.org
Radical Halogenation : Iron-catalyzed radical nitro-halogenation has been developed for various enynes using tert-butyl nitrite (B80452) (TBN) and sources like KI or NaBr. researchgate.net This proceeds via a radical cascade mechanism involving the addition of an NO₂ radical, cyclization, and subsequent halogenation. researchgate.net
Lewis acids can activate the enyne system, particularly the alkyne moiety, promoting cyclization or addition reactions. rsc.orgresearchgate.net This activation facilitates the formation of carbocationic intermediates that can be trapped by nucleophiles. researchgate.net
A notable example involving a derivative of this compound is the Lewis acid-catalyzed opening of its epoxide.
Fluorohydrin Formation : The treatment of methyl trans-11,12-epoxy-octadec-9-ynoate with the Lewis acid boron trifluoride etherate leads to the formation of the syn-fluorohydrin derivative in 35% yield. nih.gov This reaction is both regio- and stereoselective. nih.gov
In more general studies on enynes, Lewis acids like In(OTf)₃ have been shown to be effective co-catalysts in gold-catalyzed cycloisomerization reactions, demonstrating the complexity and tunability of these catalytic systems. rsc.org Cooperative catalysis involving a Pd(0) complex and a Lewis acid such as B(C₆F₅)₃ can also enable the trans-hydroalkynylation of internal 1,3-enynes. nih.gov
Catalytic Hydrogenation and Partial Reduction to Dienoyates
The selective reduction of the triple bond in an enyne system is a valuable transformation for accessing conjugated dienes. For this compound, this conversion has been achieved to produce conjugated linoleic acid isomers, which are of significant interest.
Reduction to Dienoate : Methyl octadeca-9Z,11E-dienoate has been successfully synthesized via the zinc reduction of Methyl santalbate (methyl octadec-11E-en-9-ynoate). nih.gov This transformation selectively reduces the alkyne to a cis-double bond, yielding a conjugated dienoate system. nih.gov
Partial Hydrogenation with Lindlar Catalyst : While not the exact substrate, the partial hydrogenation of the closely related methyl octadec-9-ynoate using a Lindlar catalyst is highly informative. This method is renowned for the stereoselective reduction of alkynes to Z-alkenes and has been used to prepare methyl (Z)-octadec-9-enoate. publish.csiro.au
Frustrated Lewis Pair (FLP) Catalysis : Supported Frustrated Lewis Pairs, specifically systems based on a triphenyl phosphine (B1218219) fragment and Piers' reagent (HB(C₆F₅)₂), have demonstrated unprecedented catalytic activity in the Z-selective hydrogenation of alkynes, including methyl octadec-9-ynoate. rsc.org
| Substrate | Reagents/Catalyst | Product | Selectivity/Key Feature | Reference |
|---|---|---|---|---|
| Methyl octadec-11E-en-9-ynoate | Zinc | Methyl octadeca-9Z,11E-dienoate | Forms conjugated dienoate | nih.gov |
| Methyl octadec-9-ynoate | Lindlar Catalyst, H₂ | Methyl (Z)-octadec-9-enoate | High Z-selectivity | publish.csiro.au |
| Methyl octadec-9-ynoate | Supported FLP [PPh₃/HB(C₆F₅)₂] | Methyl (Z)-octadec-9-enoate | Z-selective hydrogenation | rsc.org |
Oxidation Reactions and Their Mechanistic Pathways
Beyond epoxidation, the enyne structure of this compound is a substrate for other oxidative transformations, particularly at the allylic position to the double bond.
Allylic Oxidation : The reaction of methyl octadec-11E-en-9-ynoate with selenium dioxide/tert-butyl hydroperoxide (TBHP) in aqueous dioxane resulted in a mixture of regiospecific allylic oxidation products. The major product was methyl 8-hydroxy-octadec-11E-en-9-ynoate (70% yield), with a smaller amount of methyl 8-oxo-octadec-11(E)-en-9-ynoate (6% yield) also formed. nih.gov
Oxidation of Derivatives : The fluorohydrin and chlorohydrin derivatives of this compound can be further oxidized. Chromic acid oxidation of the chlorohydrin yielded the corresponding chloro-keto acetylenic fatty ester in 73% yield. nih.gov Similarly, oxidation of either the syn- or anti-fluorohydrin produced the same fluoro-keto acetylenic ester in 75% yield. nih.gov
General Enyne Oxidation : Mechanistically, the oxidation of enynes can be complex. Metal-catalyzed processes can generate α-oxo metal carbenes from the alkyne moiety, which can then undergo further reactions like cyclopropanation. acs.org Other visible-light-induced, metal-free methods can achieve tandem radical cyclization and dehydrogenative oxygenation using water as the oxygen source. rsc.org
Derivatization for Functional Group Interconversion
The reactivity of this compound allows for its conversion into a variety of other molecules through functional group interconversions. Many of the reactions described in previous sections represent key derivatizations.
Enyne to Epoxy-yne : Selective epoxidation of the double bond. nih.gov
Epoxy-yne to Halohydrin-yne : Nucleophilic ring-opening of the epoxide with halide sources. nih.gov
Halohydrin-yne to Keto-yne : Oxidation of the secondary alcohol of the halohydrin. nih.gov
Keto-yne to Keto-allene : Isomerization of the halo-keto acetylenic esters using potassium carbonate furnished the corresponding fluoro- and chloro-allenic C₁₈ fatty esters in 63% and 80% yield, respectively. nih.gov This reaction converts the conjugated enyne system into a cumulative diene (allene).
Enyne to Dienoate : Partial reduction of the alkyne to an alkene, forming a conjugated diene system. nih.gov
Enyne to Hydroxy-enyne/Keto-enyne : Allylic oxidation adjacent to the double bond. nih.gov
These transformations highlight the synthetic utility of this compound as a starting material for accessing a diverse range of functionalized fatty acid esters, including epoxides, allenes, dienes, and various oxygenated derivatives.
Advanced Spectroscopic Characterization and Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry of Methyl octadec-11-en-9-ynoate. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's structure can be assembled.
¹H NMR for Proton Resonance Assignment (Olefinic, Acetylenic, Ester Protons)
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, the key diagnostic signals are those corresponding to the olefinic protons of the double bond, the protons on carbons adjacent to the acetylenic triple bond (propargylic protons), and the methyl ester protons.
Ester Protons: The three protons of the methyl ester group (-COOCH₃) are expected to appear as a sharp singlet, typically in the range of 3.6-3.7 ppm. This signal is highly characteristic and easily identifiable due to its integration value of 3H and lack of coupling.
Olefinic Protons: The protons located on the carbon-carbon double bond (at C11 and C12) are termed olefinic protons. Their chemical shifts are highly dependent on their position and the stereochemistry of the double bond (cis or trans). They are expected to resonate in the downfield region of the spectrum, typically between 5.3 and 6.5 ppm. The coupling constant (J-value) between these two protons would be indicative of the double bond's geometry; a larger coupling constant (~11-18 Hz) suggests a trans configuration, while a smaller value (~6-12 Hz) indicates a cis configuration. These protons would appear as complex multiplets due to coupling with each other and with the adjacent methylene protons.
Propargylic Protons: While the acetylenic bond itself has no protons, the methylene protons adjacent to the triple bond (at C8 and C13) are known as propargylic protons. Their proximity to the magnetically anisotropic triple bond shifts their resonance slightly downfield compared to typical alkyl protons. The protons at C8, positioned between the ester functionality and the enyne system, and the protons at C13, adjacent to the olefin, would likely appear as distinct multiplets.
Table 1: Estimated ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (C18) | ~0.90 | Triplet (t) |
| -(CH₂)n- | ~1.2-1.6 | Multiplet (m) |
| -CH₂-C≡ | ~2.2-2.4 | Multiplet (m) |
| -C≡C-CH₂-C= | ~3.0-3.2 | Multiplet (m) |
| -COOCH₃ | ~3.67 | Singlet (s) |
| -CH=CH- | ~5.3-6.5 | Multiplet (m) |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, providing a map of the carbon skeleton. This technique is essential for confirming the presence of the ester, olefinic, and acetylenic functional groups.
Ester Carbonyl: The carbonyl carbon of the methyl ester group is the most deshielded carbon and appears far downfield, typically around 174 ppm.
Olefinic Carbons: The two sp²-hybridized carbons of the double bond (C11 and C12) are expected to resonate in the region of 110-145 ppm.
Acetylenic Carbons: The sp-hybridized carbons of the triple bond (C9 and C10) have a characteristic chemical shift range, typically between 75 and 95 ppm.
Ester Methyl Carbon: The carbon of the methyl group (-OCH₃) gives a distinct signal around 51 ppm.
Aliphatic Carbons: The remaining methylene (-CH₂-) and the terminal methyl (-CH₃) carbons of the long alkyl chain resonate in the upfield region of the spectrum, from approximately 14 to 34 ppm.
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Estimated Chemical Shift (ppm) |
|---|---|
| C1 (C=O) | ~174.2 |
| -OCH₃ | ~51.4 |
| C11, C12 (-CH=CH-) | ~110-145 |
| C9, C10 (-C≡C-) | ~75-95 |
| C2-C8, C13-C17 (-CH₂-) | ~19-34 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). A COSY spectrum would show a clear correlation between the olefinic protons at C11 and C12, as well as correlations between them and their neighboring propargylic (C13) and allylic protons. This allows for the sequential "walking" along the proton backbone of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is the most reliable method for assigning carbon resonances by linking them to their known proton signals. For example, the singlet at ~3.67 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~51.4 ppm in the ¹³C spectrum, confirming the -OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). HMBC is critical for connecting molecular fragments that are not directly linked by proton-proton coupling. For this compound, key HMBC correlations would include signals from the olefinic protons (H11/H12) to the acetylenic carbons (C9/C10), and from the propargylic protons (H8/H13) to the acetylenic and olefinic carbons, thereby confirming the position of the enyne functional group within the alkyl chain.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a vital analytical tool that provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a standard method for the analysis of fatty acid methyl esters (FAMEs). researchgate.net In a typical GC-MS analysis, a sample containing this compound would first be vaporized and separated from other components on a GC column based on boiling point and polarity. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected. This allows for both the quantification of the compound and its identification through the resulting mass spectrum, which can be compared against spectral libraries.
Electron Ionization (EI) Fragmentation Patterns and Diagnostic Ions
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
For a long-chain unsaturated ester like this compound, the molecular ion peak (M⁺) at m/z 292.24 may be observed, but it is often of low intensity or absent in EI spectra of unsaturated FAMEs. The fragmentation pattern, however, provides rich structural information.
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can occur, leading to the loss of the methoxy group (-OCH₃, 31 Da) or the methoxycarbonyl group (-COOCH₃, 59 Da).
McLafferty Rearrangement: A characteristic rearrangement for esters can produce a prominent ion at m/z 74, although this is more common in saturated esters.
Alkyl Chain Fragmentation: The long hydrocarbon chain will fragment to produce a series of cluster ions separated by 14 Da (corresponding to -CH₂- units).
Cleavage near Unsaturation: The presence of the double and triple bonds influences fragmentation, often promoting cleavage at the allylic or propargylic positions, as these lead to the formation of stable carbocations.
For the related compound, methyl (E)-octadec-11-en-9-ynoate, prominent ions have been reported at m/z 79 and 80, which likely correspond to fragments arising from cleavage and rearrangement of the hydrocarbon chain.
Table 3: Potential Diagnostic Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 292 | [M]⁺ | Molecular Ion |
| 261 | [M - OCH₃]⁺ | Alpha-cleavage |
| 79, 80 | [C₆H₇]⁺, [C₆H₈]⁺ | Complex fragmentation/rearrangement of the hydrocarbon chain |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule. The IR spectrum of this compound is characterized by distinct peaks that confirm the presence of its key structural features: the methyl ester, the carbon-carbon double bond (alkene), and the carbon-carbon triple bond (alkyne).
The primary vibrational modes and their expected absorption regions are detailed below:
C-H Stretching: Aliphatic C-H bonds (from the methyl and methylene groups) show strong absorptions just below 3000 cm⁻¹. The C-H stretch associated with the alkene group (=C-H) typically appears at a higher frequency, just above 3000 cm⁻¹. libretexts.org
C≡C Stretching: The internal alkyne (disubstituted triple bond) gives rise to a weak but sharp absorption band in the range of 2100-2260 cm⁻¹. The intensity of this peak is often low due to the symmetrical nature of the bond, which results in a small change in dipole moment during vibration.
C=O Stretching: The carbonyl group of the methyl ester is one of the most prominent features in the IR spectrum, exhibiting a strong, sharp absorption band typically between 1735 and 1750 cm⁻¹. masterorganicchemistry.com
C=C Stretching: The alkene C=C double bond stretch is found in the 1640-1680 cm⁻¹ region. libretexts.org Its intensity can vary.
C-O Stretching: The ester C-O single bonds produce strong, characteristic bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org
=C-H Bending: The out-of-plane bending vibration of the alkene C-H bond provides information about the stereochemistry of the double bond. For a cis isomer, this band is typically found around 675-730 cm⁻¹, while a trans isomer shows a stronger absorption in the 960-975 cm⁻¹ region.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkene (=C-H) | Stretch | 3000 - 3100 | Medium |
| Alkane (C-H) | Stretch | 2850 - 3000 | Strong |
| Alkyne (-C≡C-) | Stretch | 2100 - 2260 | Weak to Medium |
| Ester (C=O) | Stretch | 1735 - 1750 | Strong |
| Alkene (C=C) | Stretch | 1640 - 1680 | Weak to Medium |
| Ester (C-O) | Stretch | 1000 - 1300 | Strong |
| Alkene (=C-H) | Bend (trans) | 960 - 975 | Strong |
Computational Chemistry for Spectroscopic Prediction and Structural Analysis
Computational chemistry serves as a powerful predictive tool in the structural analysis of this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate and predict various molecular properties, which can then be compared with experimental data to confirm the structure.
Key applications include:
Spectroscopic Prediction: Computational models can predict the vibrational frequencies of the molecule, generating a theoretical IR spectrum. This predicted spectrum can be used to aid in the assignment of experimental absorption bands to specific vibrational modes, providing greater confidence in the functional group analysis.
Structural Analysis: Energy minimization calculations can determine the most stable three-dimensional conformation of the molecule. This is particularly useful for understanding the spatial arrangement of the alkyl chain and the geometry around the double and triple bonds.
NMR Prediction: While not covered in this section, it is noteworthy that computational methods are also widely used to predict ¹H and ¹³C NMR chemical shifts, which are crucial for detailed structural elucidation.
By correlating computationally predicted data with experimental results from IR, GC, and HPLC, a comprehensive and unambiguous characterization of this compound can be achieved.
Quantum Chemical Calculations (e.g., DFT) for NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations has become an indispensable tool in structural elucidation. Density Functional Theory (DFT) is a widely utilized method for this purpose due to its favorable balance of accuracy and computational cost. While specific DFT studies on this compound are not available in the current literature, the established methodologies for similar unsaturated and conjugated systems provide a clear framework for how such an analysis would be conducted.
The process typically begins with the optimization of the molecule's geometry using a selected DFT functional, such as B3LYP, paired with a suitable basis set. Following this, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the NMR shielding tensors. These tensors are then converted into chemical shifts, which can be compared with experimental data. For molecules with conjugated systems, like the enyne moiety in this compound, these calculations can be particularly insightful for assigning the signals of vinylic and acetylenic carbons and protons, which often resonate in crowded spectral regions.
A hypothetical comparison of calculated versus experimental chemical shifts for key nuclei in a related isomer, methyl octadeca-9-yn-11-trans-enoate, for which spectral data is noted in public databases, would likely demonstrate the predictive power of this approach.
Hypothetical Data Table for DFT-Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-9 | Alkyne | Data Not Available | Data Not Available |
| C-10 | Alkyne | Data Not Available | Data Not Available |
| C-11 | Alkene | Data Not Available | Data Not Available |
| C-12 | Alkene | Data Not Available | Data Not Available |
| C-18 | Methyl Ester | Data Not Available | Data Not Available |
Note: This table is illustrative of the type of data generated from such studies. No published experimental or calculated data for this compound is currently available.
Molecular Modeling of Conformational Landscapes
The long, flexible alkyl chain of this compound allows it to adopt a multitude of conformations in solution. Understanding this conformational landscape is crucial as it can influence the molecule's physical properties and reactivity. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to explore the potential energy surface and identify low-energy conformers.
The insights gained from such simulations are critical for a complete understanding of the molecule's behavior at a microscopic level. While specific conformational analysis of this compound has not been reported, studies on other long-chain fatty acid methyl esters have demonstrated the utility of these methods in characterizing their dynamic nature.
Mechanistic Studies of Biological Activities in Vitro Focus
Antimicrobial Activities
Methyl octadec-11-en-9-ynoate, a fatty acid ester, has demonstrated notable antimicrobial properties in various studies. Its unique structure, featuring both a double and a triple bond within its long hydrocarbon chain, is believed to contribute to its biological efficacy.
Research has shown that the parent compound of this compound, santalbic acid (also known as ximenynic acid), is an inhibitor of Gram-positive bacteria. tandfonline.com Studies on related fatty acid methyl esters have also indicated broad-spectrum antibacterial activity. For instance, extracts containing similar compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. While specific data on this compound's efficacy against a wide range of bacteria is still emerging, the activity of its parent acid and similar molecules suggests a potential for antibacterial action.
| Bacterial Type | Reported Activity of Related Compounds | Reference |
| Gram-positive | Inhibitory | tandfonline.com |
| Gram-negative | Inhibitory effects observed with similar compounds |
The antifungal potential of this compound family is also significant. Santalbic acid has been shown to inhibit a number of pathogenic fungi. tandfonline.com Furthermore, studies on fatty acid methyl esters from various natural sources have demonstrated antifungal activity against a range of clinically relevant fungi, including species of Candida and Paracoccidioides. scielo.br For example, extracts containing (E)-Methyl octadec-9-enoate (B1201768) have shown activity against dermatophytes like Trichophyton rubrum and Microsporum canis. aip.org
The antimicrobial effects of fatty acids and their esters are often attributed to their ability to disrupt microbial cell membranes. This can lead to increased membrane permeability and subsequent cell death. researchgate.net The lipophilic nature of these compounds allows them to integrate into the lipid bilayer of cell membranes, altering their structure and function. jmaterenvironsci.com
Another critical mechanism of antimicrobial action is the inhibition of biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against antimicrobial agents. frontiersin.org Some fatty acid derivatives have been reported to exhibit anti-biofilm activities, which may involve the disruption of the EPS matrix or interference with bacterial signaling pathways that regulate biofilm development. researchgate.net While direct studies on this compound are limited, the known mechanisms of related compounds suggest that membrane disruption and biofilm inhibition are likely pathways for its antimicrobial action. researchgate.netmdpi.com
Anticancer Activities
In addition to its antimicrobial properties, this compound and related compounds have been investigated for their potential as anticancer agents.
Studies have demonstrated the cytotoxic effects of extracts containing related fatty acid esters on various cancer cell lines. For example, some extracts have shown antiproliferative activity against breast cancer and lung cancer cell lines. nih.gov The cytotoxic effects are often dose-dependent, with higher concentrations leading to a greater reduction in cell viability. brieflands.com While specific IC50 values for this compound are not widely reported, the general class of unsaturated fatty acid esters has shown promise in this area.
| Cancer Cell Line Type | Reported Activity of Related Compounds | Reference |
| Breast Cancer | Antiproliferative | nih.gov |
| Lung Cancer | Antiproliferative | nih.gov |
| Digestive Cancer | Cytotoxic | brieflands.com |
The anticancer activity of these compounds is often linked to the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through various cellular pathways. tjnpr.org Research on related compounds suggests that they can induce apoptosis by causing DNA damage and activating apoptotic pathways. rsc.org
Furthermore, some bioactive compounds can cause cell cycle arrest, halting the proliferation of cancer cells at specific phases of the cell cycle. nih.gov For instance, some extracts have been shown to induce G1 phase arrest in cancer cells. rsc.org These mechanisms prevent the uncontrolled division that is characteristic of cancer. While direct evidence for this compound is still being gathered, the known actions of similar molecules point towards apoptosis induction and cell cycle arrest as key mechanisms for its potential anticancer effects.
Anti-inflammatory Activities
Extracts containing this compound have demonstrated anti-inflammatory properties. For example, an ethanolic extract of Achillea millefolium, where methyl octadec-9-ynoate was a main component (17.64%), showed notable biological activity. researchgate.netcabidigitallibrary.org While the direct action of the isolated compound on inflammatory mediators was not specified, the anti-inflammatory potential of the extract suggests a contribution from its constituents. researchgate.netcabidigitallibrary.org
Studies on analogous fatty acid methyl esters indicate a mechanism involving the inhibition of pro-inflammatory cytokine production. This modulation of inflammatory pathways is a key aspect of their anti-inflammatory effects.
The anti-inflammatory effects of fatty acid derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). d-nb.info
Cyclooxygenase (COX) Inhibition: Research on extracts containing related compounds has shown inhibition of COX pathways. For example, in Commiphora myrrha extracts, methyl cis-vaccenate (B1238199) works synergistically with other compounds to inhibit COX enzymes. This suggests that this compound may also possess COX inhibitory activity, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Lipoxygenase (LOX) Inhibition: Several studies have highlighted the potential of various compounds to inhibit LOX. researchgate.net For instance, certain glycosphingolipids have shown inhibitory potential against LOX with IC50 values in the micromolar range. researchgate.net While direct studies on this compound are not available, the known inhibitory action of other lipid-based molecules on LOX suggests a possible mechanism of action. nih.gov
Molecular docking studies are instrumental in predicting the binding affinity of ligands to protein targets. nih.gov For instance, in silico studies on various natural compounds have been conducted to evaluate their interaction with enzymes like human COX-2. researchgate.net These computational approaches help in understanding the potential inhibitory mechanisms by visualizing the interactions between the ligand and the active site of the enzyme. tjnpr.org
Antioxidant Activities
The antioxidant potential of this compound has been inferred from studies on plant extracts where it is a constituent.
DPPH Radical Scavenging Activity: An ethanolic extract of Achillea millefolium, containing 17.64% methyl octadec-9-ynoate, exhibited antioxidant activity in a DPPH free radical-scavenging assay. researchgate.netcabidigitallibrary.org The IC50 value for the ethanolic extract was reported to be 18.06 µg/mL. researchgate.net
ABTS Radical Scavenging Activity: The antioxidant capacity of extracts is also frequently evaluated using the ABTS assay, which measures the ability of antioxidants to scavenge the ABTS radical cation. phcogj.comnih.gov While direct ABTS assay results for pure this compound are not specified in the search results, the antioxidant activity of plant extracts containing this compound has been noted. dntb.gov.ua For example, an ethanolic leaf extract of Mela- showed an IC50 value of 49.17 ± 0.03 µg/mL in an ABTS assay. impactfactor.org
Table 1: Antioxidant Activity of an Ethanolic Extract of Mela- impactfactor.org
| Assay | IC50 Value (µg/mL) |
|---|---|
| DPPH | 121.8 ± 0.02 |
| ABTS | 49.17 ± 0.03 |
Cellular Antioxidant Mechanisms
While direct studies on the cellular antioxidant mechanisms of this compound are not extensively available in the current literature, research on related fatty acid methyl esters (FAMEs) provides some insights into their potential antioxidant behavior. FAMEs isolated from various natural sources have demonstrated antioxidant potential in different in vitro assays. For instance, FAMEs from vegetable oils have shown scavenging effects on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. scielo.br Similarly, fixed oils from olive seeds, rich in oleic acid, have exhibited concentration-dependent DPPH radical scavenging activity. ocl-journal.org The antioxidant activity of FAMEs is often attributed to their chemical structure, although the precise cellular mechanisms, such as interaction with antioxidant enzymes or signaling pathways, are not always fully elucidated for each specific compound.
Other Enzyme Inhibition Studies (e.g., α-Glucosidase)
The inhibition of enzymes such as α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Several studies have highlighted the α-glucosidase inhibitory potential of fatty acids and their esters.
Unsaturated fatty acids have been shown to possess higher α-glucosidase inhibitory activity compared to saturated fatty acids. scialert.net While the methyl ester forms of these unsaturated fatty acids were found to be slightly less active than their free acid counterparts, they still demonstrated significant inhibition. scialert.net In one study, a novel fatty acid ester, (14E, 18E, 22E, 26E)-methyl nonacosa-14, 18, 22, 26 tetraenoate, exhibited potent α-glucosidase inhibition with an IC50 value of 6.52 µM/mL, which was more potent than the standard drug acarbose. tandfonline.com Kinetic analysis of this compound suggested an uncompetitive type of inhibition. tandfonline.com
Another study on a mangrove-associated fungus found that triglycerides and methyl palmitate inhibited the α-glucosidase enzyme. nih.gov The free fatty acids, oleic and stearic acid, also showed inhibitory activity. nih.gov Furthermore, a study on the brown alga Sargassum fusiforme identified several fatty acids, including 8-octadecenoic acid, as important contributors to its α-glucosidase inhibitory activity. mdpi.com Molecular docking studies in this research suggested that these fatty acids could interact with the active site residues of α-glucosidase through hydrogen bonds, salt bridges, and hydrophobic interactions. mdpi.com
These findings suggest that this compound, as an unsaturated fatty acid methyl ester, may also possess α-glucosidase inhibitory activity. However, specific inhibitory constants and the exact mechanism of inhibition for this particular compound are yet to be determined.
Table 1: α-Glucosidase Inhibitory Activity of Various Fatty Acid Esters and Related Compounds
| Compound/Extract | Source | IC50 Value | Type of Inhibition |
| (14E, 18E, 22E, 26E)-methyl nonacosa-14, 18, 22, 26 tetraenoate | Amaranthus spinosus | 6.52 µM/mL | Uncompetitive |
| Methanol (B129727) extract of A. spinosus | Amaranthus spinosus | 8.49 µM/mL | Uncompetitive |
| Acarbose (Standard) | - | 15.25 µM/mL | - |
| Tripalmitin | Zasmidium sp. strain EM5-10 | 3.75 µM | Mixed |
| Methyl palmitate | Zasmidium sp. strain EM5-10 | 0.46 µM | - |
| Oleic acid | Zasmidium sp. strain EM5-10 | 0.23 µM | - |
| Stearic acid | Zasmidium sp. strain EM5-10 | 0.81 µM | - |
This table is based on data from multiple sources and is for comparative purposes. The specific activity of this compound has not been reported.
Structure-Activity Relationship (SAR) Investigations
The biological potency of this compound is intrinsically linked to its distinct chemical features. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanism of action and for the potential design of more potent analogues.
Impact of Enyne Conjugation and Stereochemistry on Biological Potency
The conjugated enyne system is a relatively uncommon structural motif in natural products and is often associated with significant biological activity. researchgate.net Enyne derivatives have been noted for their potent anti-inflammatory activity, which is thought to be related to their structural similarity to natural anti-inflammatory agents. researchgate.net The specific stereochemistry of these molecules can be a critical parameter for their activity. researchgate.net For instance, ximenynic acid, a conjugated enyne fatty acid, was found to be a potent agonist on the free fatty acid receptor 1 (FFA1) but only a partial agonist on FFA4, highlighting the specific interactions of the enyne moiety with biological targets. cambridge.org
Role of the Ester Moiety in Bioactivity
In the context of antioxidant activity, the esterification of phenolic hydroxyl groups in flavonoids with fatty acids has been shown to decrease their ability to scavenge free radicals. mdpi.comresearchgate.netnih.gov This suggests that the free hydroxyl groups are crucial for the antioxidant mechanism of these compounds. While this compound does not possess phenolic hydroxyls, the principle that esterification can alter activity is important.
Applications in Advanced Materials and Chemical Synthesis
Applications in Polymer Science and Bioplastics
The unsaturated nature of methyl octadec-11-en-9-ynoate makes it a candidate for use in polymer chemistry, where it can be incorporated into polymer backbones or used to modify existing polymer networks.
This compound possesses the necessary functionality to act as a monomer in certain polymerization reactions. The presence of a double bond allows it to participate in polymerization methods such as acyclic diene metathesis (ADMET). ADMET polymerization of unsaturated fatty esters can produce long-chain, aliphatic polyesters. acs.org The incorporation of the rigid alkyne unit from this compound into the polymer backbone would yield a more structured and potentially semi-crystalline material compared to polymers derived from more flexible monounsaturated fatty acids. acs.org
Furthermore, with two reactive unsaturated sites (the alkene and the alkyne), the molecule has the potential to function as a cross-linking agent. mdpi.com A cross-linker is a molecule that can form covalent bonds to link separate polymer chains together, creating a polymer network. wikipedia.org In a polymer matrix containing other reactive sites, the double and triple bonds of this compound could react to form these crucial intermolecular bridges, enhancing the rigidity, solvent resistance, and thermal stability of the final material. google.comnih.gov
The incorporation of this compound into a polymer is expected to significantly alter its thermomechanical and degradation characteristics. The long aliphatic chain can act as a "soft segment," imparting flexibility, while the rigid en-yne unit can function as a "hard segment," enhancing structural integrity.
Research on analogous bio-based polymers has shown that introducing rigid structural elements, such as aromatic rings, into a polyester (B1180765) backbone dramatically increases the glass transition temperature (Tg) and mechanical strength. rsc.orgrsc.org Similarly, the rigid alkyne group in this compound would likely increase the Tg and tensile modulus of the resulting polymer by restricting chain mobility. The specific placement of methyl branches in other bio-based polyesters has also been shown to tune thermomechanical properties and rates of biodegradation. nih.gov The unique structure of this en-yne fatty acid ester would provide a similar means of fine-tuning polymer properties. The unsaturated sites could also serve as specific points for initiating degradation, allowing for the design of bioplastics with controlled degradation profiles.
| Polymer Property | Expected Effect of Incorporating this compound | Rationale | Reference |
| Glass Transition Temp. (Tg) | Increase | The rigid alkyne group acts as a "hard segment," restricting polymer chain mobility. | rsc.org, rsc.org |
| Tensile Modulus & Strength | Increase | The rigid internal structure enhances the material's stiffness and resistance to deformation. | nih.gov |
| Flexibility | Decrease | Increased rigidity from the alkyne group reduces the polymer's ability to bend. | rsc.org |
| Degradation Profile | Modified | The unsaturated bonds can serve as reactive sites for controlled chemical or enzymatic degradation. | nih.gov |
Environmental Fate and Degradation Studies
Biodegradation Pathways in Environmental Compartments
Biodegradation is a key process in the removal of organic compounds from the environment. It is anticipated that methyl octadec-11-en-9-ynoate, as a fatty acid methyl ester, will undergo biodegradation in aerobic environments. The primary mechanism is likely the hydrolysis of the ester bond to form methanol (B129727) and octadec-11-en-9-ynoic acid. The resulting fatty acid can then be further degraded by microorganisms through processes like β-oxidation.
Based on data for analogous compounds like methyl oleate (B1233923), rapid biodegradation is expected in both soil and water under aerobic conditions. atamanchemicals.comatamankimya.com The presence of unsaturation in the form of a double and a triple bond in this compound may influence the rate and pathway of degradation compared to saturated or monounsaturated esters.
Table 1: Predicted Biodegradation of this compound in Environmental Compartments
| Environmental Compartment | Predicted Biodegradation Pathway | Expected Rate | Supporting Evidence (Analogous Compounds) |
| Aerobic Soil | Ester hydrolysis followed by β-oxidation of the fatty acid. | Rapid | Structurally similar long-chain fatty acid esters show rapid biodegradation. atamanchemicals.com |
| Aerobic Water | Ester hydrolysis and subsequent degradation of the fatty acid. | Rapid | Expected to rapidly biodegrade based on data for similar compounds. atamankimya.com |
Photodegradation Mechanisms and Environmental Stability
Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The stability of a compound to photodegradation is a critical factor in its environmental persistence. For this compound, the presence of a conjugated enyne system (a double bond and a triple bond separated by a single bond) is expected to make it susceptible to photodegradation. This system can absorb UV light, leading to electronic excitation and subsequent chemical reactions.
The ozonolysis of the double bond is another potential degradation pathway in the atmosphere. For instance, the ozonolysis of methyl oleate at the air-water interface leads to the cleavage of the carbon-carbon double bond. atamanchemicals.com Similar reactions could occur with the double bond in this compound.
Table 2: Predicted Photodegradation and Stability of this compound
| Process | Mechanism | Environmental Compartment | Expected Outcome |
| Direct Photolysis | Absorption of UV radiation by the conjugated enyne system leading to isomerization or cleavage. | Atmosphere, Surface Waters | Degradation of the parent compound. |
| Ozonolysis | Reaction of the double bond with atmospheric ozone. | Atmosphere | Cleavage of the C=C bond and formation of smaller, more volatile or soluble products. atamanchemicals.com |
Fate in Aquatic and Terrestrial Ecosystems
The fate of this compound in aquatic and terrestrial ecosystems is governed by a combination of transport and degradation processes. Its physical and chemical properties, such as water solubility and octanol-water partition coefficient (Kow), play a significant role. With a high estimated XLogP3-AA of 6.9, a measure of its lipophilicity, the compound is expected to have low water solubility and a strong tendency to adsorb to organic matter in soil and sediment. nih.gov
In aquatic systems, volatilization from the water surface is also a potential fate process, as is common for other methyl esters of long-chain fatty acids. atamankimya.com If released into water, it is expected to adsorb to suspended solids and sediment. atamanchemicals.comatamankimya.com In terrestrial ecosystems, its low water solubility and high adsorption potential suggest limited mobility in soil, with the primary fate being biodegradation.
Table 3: Predicted Environmental Fate and Transport of this compound
| Environmental Compartment | Key Process | Predicted Behavior |
| Water | Adsorption | High affinity for suspended solids and sediment. atamanchemicals.comatamankimya.com |
| Volatilization | Expected to be an important fate process. atamankimya.com | |
| Soil | Adsorption/Mobility | Strong adsorption to soil organic matter, leading to low mobility. |
| Biodegradation | Expected to be the primary degradation pathway in aerobic soils. atamanchemicals.com |
Future Research Directions and Emerging Opportunities for Methyl Octadec 11 En 9 Ynoate
The unique structural features of Methyl octadec-11-en-9-ynoate, characterized by a conjugated enyne system within a long aliphatic chain, position it as a molecule of significant interest for future scientific exploration. While current knowledge is limited, the following areas represent promising avenues for research that could unlock its full potential.
Q & A
Q. How can researchers address variability in spectroscopic data caused by solvent effects or instrument calibration?
- Answer : Standardize solvents (e.g., CDCl₃ for NMR) and reference internal standards (e.g., TMS for ¹H NMR). Cross-validate instruments using certified reference materials (e.g., NIST SRM). For IR, background subtract solvent peaks and normalize intensities. Document instrument parameters (e.g., resolution, scan number) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
